1-(2,4-Dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a urea group attached to a thiadiazole ring, which is further substituted with a 2,4-dichlorophenyl group and a 4-ethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Substitution Reactions: The thiadiazole ring is then subjected to substitution reactions to introduce the 2,4-dichlorophenyl and 4-ethylphenoxy methyl groups.
Urea Formation: Finally, the urea group is introduced by reacting the substituted thiadiazole with an appropriate isocyanate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Agricultural Chemistry: The compound is explored for its use as a pesticide or herbicide due to its potential biological activity.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways and leading to biological effects.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)urea: This compound shares the 2,4-dichlorophenyl group but lacks the thiadiazole ring and the 4-ethylphenoxy methyl group.
2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone: This compound has a similar dichlorophenyl group but differs in the rest of its structure.
Uniqueness: 1-(2,4-Dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-2-11-3-6-13(7-4-11)26-10-16-23-24-18(27-16)22-17(25)21-15-8-5-12(19)9-14(15)20/h3-9H,2,10H2,1H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOGOTQKAHMLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362753 |
Source
|
Record name | 1-(2,4-dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-32-4 |
Source
|
Record name | 1-(2,4-dichlorophenyl)-3-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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